2-Bromo-6-ethenylnaphthalene
Overview
Description
2-Bromo-6-ethenylnaphthalene: is an organic compound with the molecular formula C12H9Br It is a derivative of naphthalene, where a bromine atom is substituted at the second position and an ethenyl group is substituted at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-ethenylnaphthalene typically involves the bromination of 6-ethenylnaphthalene. One common method is as follows:
Bromination Reaction:
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-ethenylnaphthalene can undergo various types of chemical reactions, including:
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Substitution Reactions
Reagents: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Conditions: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Products: Substituted naphthalene derivatives.
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Oxidation Reactions
Reagents: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Conditions: Reactions are usually performed in acidic or basic aqueous solutions.
Products: Oxidized naphthalene derivatives.
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Reduction Reactions
Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Reactions are typically carried out in anhydrous solvents such as ether or tetrahydrofuran (THF).
Products: Reduced naphthalene derivatives.
Scientific Research Applications
2-Bromo-6-ethenylnaphthalene has several applications in scientific research:
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Chemistry
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
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Biology
- Investigated for its potential biological activity and interactions with biomolecules.
- Used in the synthesis of biologically active compounds for pharmaceutical research.
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Medicine
- Explored for its potential use in drug development and medicinal chemistry.
- Studied for its effects on various biological pathways and targets.
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Industry
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6-ethenylnaphthalene depends on the specific reactions and interactions it undergoes. In general, the bromine atom and the ethenyl group can participate in various chemical transformations, influencing the reactivity and properties of the compound. The molecular targets and pathways involved in its biological activity are subjects of ongoing research.
Comparison with Similar Compounds
2-Bromo-6-ethenylnaphthalene can be compared with other similar compounds, such as:
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2-Bromo-6-methoxynaphthalene
- Similar structure with a methoxy group instead of an ethenyl group.
- Used in the synthesis of pharmaceuticals and other organic compounds.
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2-Bromo-6-ethynylnaphthalene
- Similar structure with an ethynyl group instead of an ethenyl group.
- Employed in organic synthesis and materials science.
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2-Bromo-6-fluoronaphthalene
- Similar structure with a fluorine atom instead of an ethenyl group.
- Investigated for its potential use in medicinal chemistry and materials science.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs.
Properties
IUPAC Name |
2-bromo-6-ethenylnaphthalene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Br/c1-2-9-3-4-11-8-12(13)6-5-10(11)7-9/h2-8H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCUZFDAAOXBYTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC2=C(C=C1)C=C(C=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401309110 | |
Record name | 2-Bromo-6-ethenylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401309110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170737-47-0 | |
Record name | 2-Bromo-6-ethenylnaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=170737-47-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-6-ethenylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401309110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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